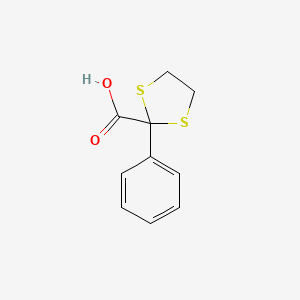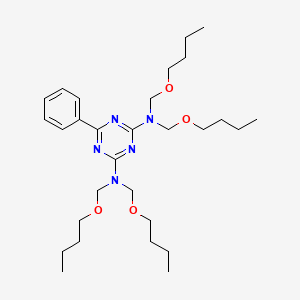
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: is a complex organic compound that combines the structural features of both p-(Bis(2-bromoethyl)amino)phenol and 2,6-dimethylbenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate typically involves a multi-step process:
Synthesis of p-(Bis(2-bromoethyl)amino)phenol: This step involves the reaction of phenol with bis(2-bromoethyl)amine under controlled conditions to form the desired product.
Esterification with 2,6-dimethylbenzoic acid: The p-(Bis(2-bromoethyl)amino)phenol is then reacted with 2,6-dimethylbenzoic acid in the presence of a suitable catalyst to form the ester, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromoethyl groups can be reduced to ethyl groups.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while nucleophilic substitution of the bromoethyl groups could yield various substituted derivatives.
Scientific Research Applications
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be investigated for its potential use in drug development.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl groups could facilitate interactions with biological molecules, while the phenolic and benzoate groups could contribute to binding affinity and specificity.
Comparison with Similar Compounds
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: can be compared with other similar compounds such as:
p-(Bis(2-chloroethyl)amino)phenol: Similar structure but with chloroethyl groups instead of bromoethyl groups.
p-(Bis(2-bromoethyl)amino)phenol: Lacks the 2,6-dimethylbenzoate ester group.
2,6-dimethylbenzoic acid esters: Various esters of 2,6-dimethylbenzoic acid with different alcohols.
The uniqueness of This compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
21667-03-8 |
|---|---|
Molecular Formula |
C19H21Br2NO2 |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 2,6-dimethylbenzoate |
InChI |
InChI=1S/C19H21Br2NO2/c1-14-4-3-5-15(2)18(14)19(23)24-17-8-6-16(7-9-17)22(12-10-20)13-11-21/h3-9H,10-13H2,1-2H3 |
InChI Key |
TZYLXYZBEHLNSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


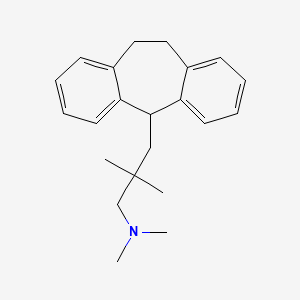
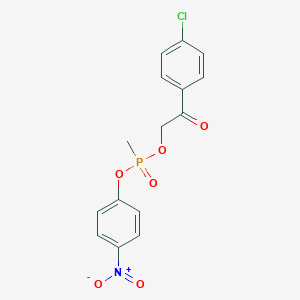
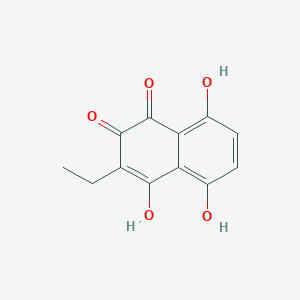
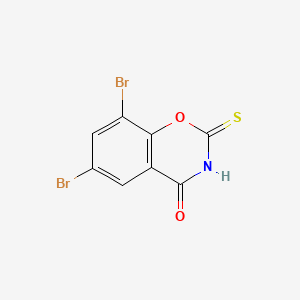
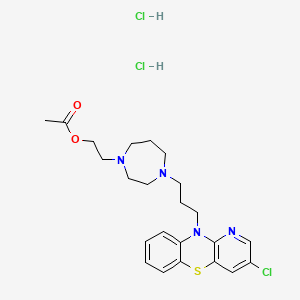
![Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate](/img/structure/B14711072.png)
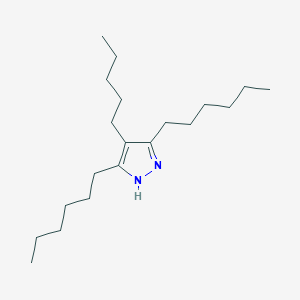
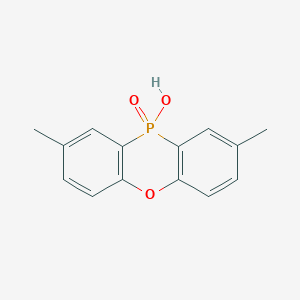
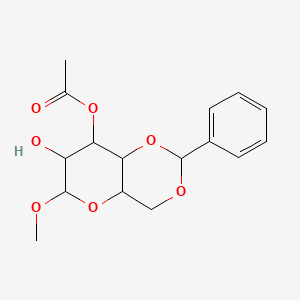
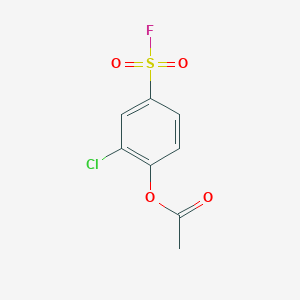
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)

